2-methyl-2-(pyridin-4-yl)propanal
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Overview
Description
2-Methyl-2-(pyridin-4-yl)propanal is an organic compound that belongs to the class of aldehydes. It is characterized by a pyridine ring substituted at the 4-position with a 2-methylpropanal group. This compound is of significant interest in organic synthesis due to its role as a key intermediate in the preparation of various bioactive molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Asymmetric α-Benzylation of Aldehydes
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Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of catalysts like iron (II) trifluoroacetate.
Conditions: Typically performed under argon atmosphere to prevent unwanted side reactions.
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Substitution
Reagents: Alkyl halides.
Conditions: Catalyzed by chiral covalent organic frameworks under visible-light induced photothermal conversion.
Major Products
α-Heteroarylmethyl Aldehydes: These are important intermediates for the synthesis of bioactive drugs and natural products.
Scientific Research Applications
2-Methyl-2-(pyridin-4-yl)propanal is utilized in various fields of scientific research:
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Chemistry
- Used as a synthon in organic synthesis for the preparation of complex molecules.
- Employed in the study of catalytic asymmetric reactions .
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Biology and Medicine
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Industry
Mechanism of Action
The compound exerts its effects primarily through its role as an intermediate in chemical reactions. The mechanism involves:
Catalytic Asymmetric α-Benzylation:
Comparison with Similar Compounds
2-Methyl-2-(pyridin-4-yl)propanal can be compared with other α-heteroarylmethyl aldehydes:
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2-Methylpyridine
- Similar in structure but lacks the aldehyde functional group.
- Used in the synthesis of various fine chemicals and pharmaceuticals .
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4-Methyl-2-(pyridin-4-yl)butanal
- Contains an additional carbon in the aldehyde chain.
- Utilized in similar synthetic applications but may exhibit different reactivity due to the longer carbon chain.
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate for the synthesis of bioactive compounds and its ability to undergo selective catalytic reactions.
Properties
CAS No. |
1535434-83-3 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
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